molecular formula C11H12ClNO3S B13764519 Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester CAS No. 63148-80-1

Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester

Cat. No.: B13764519
CAS No.: 63148-80-1
M. Wt: 273.74 g/mol
InChI Key: MRMIFRUIXQBIGV-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a thioester group, a chloro-substituted phenyl ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester typically involves the reaction of ethanethioic acid with a suitable amine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may also require controlled temperatures and pH levels to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and recrystallization is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioester group to a thiol group.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or ammonia.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanethioic acid, S-(2-methoxyphenyl) ester
  • Ethanethioic acid, S-propyl ester

Uniqueness

Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro-substituted phenyl ring and the thioester group makes it particularly versatile in various chemical reactions and applications.

Properties

CAS No.

63148-80-1

Molecular Formula

C11H12ClNO3S

Molecular Weight

273.74 g/mol

IUPAC Name

S-[2-(5-chloro-2-hydroxy-4-methylanilino)-2-oxoethyl] ethanethioate

InChI

InChI=1S/C11H12ClNO3S/c1-6-3-10(15)9(4-8(6)12)13-11(16)5-17-7(2)14/h3-4,15H,5H2,1-2H3,(H,13,16)

InChI Key

MRMIFRUIXQBIGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC(=O)CSC(=O)C)O

Origin of Product

United States

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